molecular formula C24H44O7 B1172333 STEARYL CITRATE CAS No. 1323-66-6

STEARYL CITRATE

Cat. No.: B1172333
CAS No.: 1323-66-6
M. Wt: 444.6 g/mol
InChI Key: REVZBRXEBPWDRA-UHFFFAOYSA-N
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Description

Stearyl citrate: is an organic compound formed by esterifying citric acid with stearyl alcohol. It is a colorless to pale yellow liquid with an oily texture and is known for its good solubility and stability. The compound is commonly used as a fixative and solvent in fragrances, as well as an emulsifier, softener, and thickener in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl citrate is prepared through the esterification of citric acid with stearyl alcohol. The reaction typically involves heating citric acid and stearyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where citric acid and stearyl alcohol are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions, and the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Stearyl citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Stearyl citrate exerts its effects primarily through its ability to chelate metal ions, preventing them from catalyzing oxidative reactions. This chelation mechanism is crucial in its role as an antioxidant, where it inhibits the formation of free radicals and oxidative degradation of oils and fats .

Comparison with Similar Compounds

Uniqueness: Stearyl citrate’s unique combination of long-chain fatty alcohol and citric acid provides it with excellent solubility in oils and fats, making it particularly effective as an antioxidant in lipid-based formulations. Its ability to act as an emulsifier and stabilizer further enhances its versatility in various applications .

Properties

CAS No.

1323-66-6

Molecular Formula

C24H44O7

Molecular Weight

444.6 g/mol

IUPAC Name

2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid

InChI

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29)

InChI Key

REVZBRXEBPWDRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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